molecular formula C7H5IN2O B15055336 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No.: B15055336
M. Wt: 260.03 g/mol
InChI Key: PMIGAAFOJLMIFG-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1190316-65-4) is a valuable iodinated pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which allows for further functionalization of the core scaffold . The pyrrolopyridine core, also known as azaisoindole, is a key pharmacophore in various bioactive compounds and is considered a bioisostere of indole and pyrrolopyrimidine structures . While research on this specific molecule is ongoing, derivatives of the pyrrolopyridine scaffold have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential as kinase inhibitors for anticancer therapy , antidiabetic agents , and antimicrobial compounds . The presence of the iodine atom and the lactam functionality on this fused bicyclic system makes it a crucial intermediate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

4-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H5IN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11)

InChI Key

PMIGAAFOJLMIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CNC2=O)I

Origin of Product

United States

Retrosynthetic Analysis and Synthetic Methodologies for 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One

Strategies for Pyrrolo[2,3-c]pyridinone Core Construction

Intramolecular Cyclization Reactions

Base-Mediated Intramolecular Cyclization of Pyrrole-Pyridine Precursors

Base-mediated intramolecular cyclization is a fundamental strategy for the formation of heterocyclic ring systems. This approach involves a suitably functionalized acyclic precursor that undergoes cyclization in the presence of a base. For the synthesis of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core, a hypothetical precursor would be a 3-substituted pyridine bearing a pyrrole-forming moiety.

The general mechanism involves the deprotonation of an acidic proton by a base, generating a nucleophile that attacks an electrophilic center within the same molecule, leading to ring closure. For instance, a precursor such as an N-(cyanomethyl)- or N-(alkoxycarbonylmethyl)-substituted 3-aminopyridine (B143674) derivative with an appropriate group at the C2 position could serve as a substrate. The base would facilitate the cyclization of the pyrrole ring onto the pyridine scaffold. The choice of base is critical and can range from alkali metal hydroxides and alkoxides to non-nucleophilic organic bases like cesium carbonate (Cs₂CO₃), depending on the substrate's reactivity and the desired reaction conditions. nih.gov This method offers a direct route to the fused bicyclic system, provided the acyclic precursors are readily accessible.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. nih.gov They are particularly valuable in creating diverse molecular libraries for drug discovery.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.govnih.gov While the direct synthesis of this compound via a Ugi reaction is not typical, this reaction is exceptionally useful for rapidly assembling highly functionalized acyclic precursors that can undergo subsequent post-Ugi transformations to yield the desired heterocycle. researchgate.netresearchgate.net

For instance, a strategic selection of components, such as a pyridine-based amine or aldehyde, could introduce the pyridine element. The other components would be chosen to install the necessary functionality for a subsequent intramolecular cyclization to form the fused pyrrole ring. The versatility of the Ugi reaction allows for a wide range of substituents to be incorporated, making it a powerful tool for generating structural diversity. nih.gov

Reactant TypePotential Substrate for Pyrrolopyridinone Precursor Synthesis
Amine3-Aminopyridine derivatives
AldehydeGlyoxylic acid derivatives
Carboxylic AcidFormic acid or other simple carboxylic acids
IsocyanideTosMIC (Tosylmethyl isocyanide) or related isocyanides

Tandem reactions that form multiple bonds in a single pot provide an efficient route to complex heterocyclic structures. One such strategy is the tandem aldol (B89426) condensation/aza-addition reaction. While not reported for the specific pyrrolo[2,3-c]pyridin-7-one isomer, an analogous process has been effectively used for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. nih.govnih.govacs.org

This one-pot reaction typically involves the condensation of 2-methyl-3-carbamoylpyrroles with various aldehydes. nih.govresearchgate.net The reaction is often promoted by ammonium (B1175870) acetate (B1210297) in a green solvent like polyethylene (B3416737) glycol (PEG)-400 at elevated temperatures. nih.gov The process begins with an aldol-type condensation, followed by an intramolecular aza-Michael addition, leading to the formation of the fused pyridine ring. This methodology has been shown to produce a series of pyrrolo[3,2-c]pyridinone derivatives in good to excellent yields. nih.gov Adapting this protocol for the synthesis of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core would require a different starting pyrrole isomer, specifically one functionalized at the C2 and C5 positions to facilitate the desired annulation.

Reactant 1Reactant 2Promoter/SolventProduct CoreYield Range
2-Methyl-3-carbamoylpyrrolesAromatic AldehydesAmmonium Acetate / PEG-400Pyrrolo[3,2-c]pyridin-4(5H)-oneGood to Excellent nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines. nih.govresearchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org This reaction is a powerful tool in combinatorial chemistry for the synthesis of biologically relevant scaffolds. nih.govnih.gov

Although the GBB reaction typically yields imidazole-fused systems rather than pyrrole-fused ones, its principles can be considered in the broader context of MCRs for generating heterocyclic diversity. The reaction is often catalyzed by acids and can be performed under various conditions, including microwave irradiation. nih.gov The utility of the GBB reaction for creating iodinated heterocycles would depend on using iodinated building blocks, such as an iodinated aldehyde or amidine. While not a direct route to the target compound, the GBB reaction exemplifies an efficient MCR strategy for accessing diverse heterocyclic cores, which is a central concept in modern drug discovery. beilstein-journals.org

Methodologies for Introducing the Iodine Moiety at C4

The introduction of an iodine atom onto the pyrrolopyridinone core is a key step in the synthesis of the target compound. The electron-rich nature of the pyrrole ring generally makes it susceptible to electrophilic substitution.

Direct electrophilic iodination is a common and effective method for introducing iodine into aromatic and heteroaromatic systems. For scaffolds similar to the target compound, such as 7-azaindoles (1H-pyrrolo[2,3-b]pyridine), the C3 position (analogous to the C4 position in the pyrrolo[2,3-c] system) is highly susceptible to electrophilic attack. nih.gov

Common reagents for this transformation include N-iodosuccinimide (NIS) or a combination of iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the iodinating agent attacks the electron-rich C4 position of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core. The regioselectivity is governed by the electronic properties of the bicyclic system, with the pyrrole ring being more activated towards electrophilic substitution than the pyridinone ring. This method provides a straightforward route to the final iodinated product from the pre-formed heterocyclic core.

Substrate CoreIodinating ReagentTypical ConditionsPosition of Iodination
7-Azaindole (B17877)I₂ / KOHDMFC3 nih.gov
1H-Pyrrolo[2,3-c]pyridin-7(6H)-one (Predicted)N-Iodosuccinimide (NIS)CH₂Cl₂ or CH₃CNC4

Metalation-Directed Iodination

Metalation-directed iodination is a powerful strategy for the regioselective introduction of an iodine atom onto the pyrrolopyridinone core. This method typically involves the deprotonation of a specific carbon atom using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

One common approach utilizes lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the base to deprotonate the 7-azaindole scaffold. The resulting lithiated species can then be trapped with iodine. nih.gov The regioselectivity of this reaction is influenced by the electronic properties and steric environment of the substrate. nih.gov Computational studies, including the analysis of calculated atomic charges and HOMO orbital coefficients, can help predict the site of iodination. nih.gov For instance, in 1-arylated 7-azaindoles, direct iodination often occurs at the C3 position. nih.gov

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions, provide an alternative route to introduce iodine into an aromatic or heteroaromatic ring that already bears another halogen, such as bromine or chlorine. This method is particularly useful when the corresponding iodo-substituted precursor is not readily accessible.

A mild and general method for the conversion of aryl and heteroaryl bromides to their corresponding iodides has been developed using a catalytic system of copper(I) iodide (CuI) with a diamine ligand. acs.org This reaction tolerates a variety of functional groups and can be performed under relatively mild conditions. The choice of the halide salt, such as sodium iodide (NaI), and the solvent can significantly impact the reaction rate and equilibrium conversion. acs.org

Precursor Synthesis and Key Intermediate Transformations

Synthesis from Halogenated Nitropyridines (e.g., Bartoli Reaction)

The Bartoli indole synthesis is a well-established method for the formation of indole rings from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction can be adapted for the synthesis of azaindoles, the core structure of pyrrolopyridinones. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement and requires at least three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com

The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, with bulkier groups generally leading to higher yields. wikipedia.org This methodology offers a flexible route to 7-substituted indoles and can be applied to the synthesis of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one backbone. rsc.org

Formation of Pyrrole-Carboxamide Intermediates

Pyrrole-2-carboxamides are versatile intermediates in the synthesis of fused heterocyclic systems. nih.gov These intermediates can be prepared through various methods, including the Barton-Zard pyrrole synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. nih.gov

Once formed, these pyrrole-carboxamides can undergo further transformations to construct the desired fused ring system. For example, N-propargyl-pyrrole-2-carboxamides can be subjected to intramolecular hydroarylation to yield pyrrolo[2,3-c]pyridine derivatives. nih.gov

IntermediateSynthetic MethodKey Features
N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides)Barton-Zard pyrrole synthesisRegiocontrolled synthesis from acyclic precursors. nih.gov
Tricyclic pyrrole-2-carboxamidesStetter-Paal-Knorr reaction sequenceSolution-phase synthesis of diverse libraries. nih.gov

Catalytic Approaches for Fused Ring Systems

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including fused pyrrolopyridine systems. These methods often offer high efficiency and selectivity under mild reaction conditions.

Gold-Catalyzed Hydroarylation and Cyclization

Gold catalysts, particularly gold(III) species like AuCl3, have proven effective in promoting the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides. nih.gov This reaction leads to the formation of bicyclic pyrrolo-fused pyridinones through a 6-exo-dig cyclization process. nih.gov The reaction conditions, such as the choice of solvent and temperature, can influence the reaction outcome and the ratio of isomeric products. nih.gov

CatalystSubstrateProductKey Features
AuCl3N-propargyl-pyrrole-2-carboxamidesPyrrolo[2,3-c]pyridine derivatives6-exo-dig cyclization. nih.gov
NaAuCl4·2H2ON-propargyl-pyrrole-2-carboxamidesPyrrolo[2,3-c]pyridine derivativesAlternative gold catalyst. nih.gov
Palladium-Catalyzed Migratory Cycloannulation

Palladium-catalyzed migratory cycloannulation has emerged as a powerful tool for the construction of diverse azaheterocycles from unactivated alkenes. nih.govnih.gov This strategy allows for the rapid synthesis of 6-, 7-, and 8-membered nitrogen-containing rings with high efficiency and broad functional group tolerance under redox-neutral conditions. nih.govnih.gov The reaction typically proceeds through a sequence of migratory insertion into an alkene, a metal migration process (often referred to as "chain-walking"), and a final intramolecular cyclization. nih.gov

A key aspect of this methodology is the use of a directing group to control the regioselectivity of the cyclization. For instance, an ortho-hydroxyl group can facilitate the formation of a quinone methide intermediate, which in turn directs the ring-closure and controls the size of the resulting azaheterocycle. nih.govchemrxiv.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene. The palladium intermediate can then "walk" along the alkyl chain via a series of β-hydride elimination and reinsertion steps until it reaches a position favorable for cyclization. nih.gov The final step is often an intramolecular aza-Michael addition to an in situ generated intermediate. nih.gov

This method's significance is highlighted by its ability to efficiently synthesize drug-like molecules with high step-economy. nih.govnih.gov While direct synthesis of this compound using this specific method is not explicitly detailed in the provided results, the principles of palladium-catalyzed migratory cycloannulation offer a viable retrosynthetic pathway. One could envision a precursor containing an appropriately substituted pyridine ring with an alkenyl side chain, which upon palladium catalysis, would undergo cyclization to form the desired pyrrolopyridinone core. The iodo substituent could either be present on the starting material or introduced at a later stage.

Table 1: Key Features of Palladium-Catalyzed Migratory Cycloannulation
FeatureDescriptionReference
ReactantsUnactivated aliphatic alkenes and aryl halides (e.g., ortho-iodoanilines). nih.gov
CatalystPalladium(0) complexes. nih.gov
Key IntermediatesAryl-Pd(II), alkyl-Pd(II), quinone methide. nih.gov
Mechanism StepsOxidative addition, migratory insertion, β-hydrogen elimination/reinsertion (chain-walking), intramolecular aza-Michael addition. nih.gov
AdvantagesHigh efficiency, broad substrate scope, excellent functional group tolerance, redox-neutral conditions, high step-economy. nih.govnih.gov
Products6-, 7-, and 8-membered azaheterocycles. nih.govnih.gov
Iodine-Promoted Oxidative Cyclization of Azaheterocycles

Iodine-promoted oxidative cyclization presents an alternative and often metal-free approach to the synthesis of azaheterocycles. organic-chemistry.orgresearchgate.net These reactions typically involve the use of molecular iodine, often in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO), to facilitate the formation of new carbon-nitrogen or carbon-carbon bonds leading to ring closure. organic-chemistry.orgnih.gov This methodology has been successfully applied to synthesize a variety of nitrogen-containing heterocyclic systems. organic-chemistry.orgnih.gov

One notable example is the synthesis of quinazoline (B50416) derivatives through the ring-opening of epoxides with 2-aminobenzamide (B116534) in the presence of I2/DMSO. organic-chemistry.orgnih.gov This protocol is lauded for being mild, efficient, and tolerant of a broad range of functional groups. organic-chemistry.org Traditional methods often required high doses of iodine and long reaction times, limitations that have been addressed in more recent developments. organic-chemistry.org

In the context of synthesizing the pyrrolo[2,3-c]pyridin-7(6H)-one scaffold, an iodine-promoted oxidative cyclization could be envisioned starting from a suitably functionalized pyrrole or pyridine precursor. For instance, an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals has been shown to be a facile method for creating substituted pyrrolo[2,3-c]pyridine-7-ones. nih.gov While this specific example uses an acid promoter, the underlying principle of intramolecular cyclization is relevant. An iodine-promoted oxidative process could potentially be developed to achieve a similar transformation, possibly involving the oxidation of a precursor to generate a reactive intermediate that then undergoes cyclization. A plausible mechanism could involve a cationic ring-closing step facilitated by a Lewis acid (like boron trifluoride etherate) with a subsequent oxidative rearomatization. semanticscholar.org

Table 2: Comparison of Iodine-Promoted Oxidative Cyclization Conditions
Reaction SystemKey ReagentsConditionsAdvantagesReference
Epoxide Ring-OpeningI2/DMSO, 2-aminobenzamide110 °C, Nitrogen atmosphereMild, efficient, high selectivity, functional group tolerance, applicable to continuous flow. organic-chemistry.org
Oxidative Domino CyclizationIodine, methyl azaarenes, α-amino ketonesMetal-free conditionsHigh efficiency, simple method, high functional group compatibility, wide substrate range. researchgate.net
Acid-Facilitated Oxidative Ring ClosureBoron trifluoride etherate, open air55 °CClean formation of product, involves an oxidation step. semanticscholar.org

Considerations for Regioselectivity and Stereochemical Control

The precise control of regioselectivity and stereochemistry is paramount in the synthesis of complex molecules like this compound.

Directing Group Effects and Substituent Influence

In electrophilic aromatic substitution reactions, the substituents already present on the aromatic ring play a crucial role in directing the position of the incoming group. libretexts.org These directing effects are fundamental to controlling the regioselectivity of a synthesis. Substituents are broadly classified as either ortho-/para-directors or meta-directors. pearson.com

Ortho-/para-directors are typically activating groups that donate electron density to the ring, stabilizing the cationic intermediate formed during substitution at these positions. Examples include alkyl groups, hydroxyl groups, and amines. libretexts.org π-Donors, such as halogens, oxygen, and nitrogen, are also ortho-/para-directors due to their ability to stabilize the intermediate through resonance. libretexts.org

Meta-directors are generally deactivating groups that withdraw electron density from the ring, making the meta position the least deactivated and therefore the most favorable for substitution. Examples include nitro, cyano, and carbonyl groups. pearson.com

In the context of synthesizing the target molecule, the directing effects of substituents on both the pyrrole and pyridine rings of the precursors would need to be carefully considered to achieve the desired 4-iodo substitution pattern. For instance, in the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones, the alkylation or arylation has been shown to proceed regioselectively to give N6-substituted derivatives. nih.gov

Steric Hindrance Effects on Reactivity

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly influence the outcome of a synthesis. rsc.org It can affect the rate of reaction and can also dictate the regioselectivity by favoring attack at a less sterically crowded position. rsc.org

For example, in the intramolecular cyclization of an N-methylpyrrole-3-carboxamide, the preferential formation of one isomer over another was explained by the greater steric accessibility of one of the pyrrole positions. semanticscholar.org Similarly, in palladium-catalyzed migratory cycloannulation, selective cyclization at a less sterically hindered site can suppress competing pathways. chemrxiv.org When designing a synthesis for this compound, the steric bulk of substituents on the precursor molecules must be taken into account to ensure the desired cyclization and iodination occur at the correct positions without being impeded by steric clashes.

Kinetic vs. Thermodynamic Control in Cyclization

In many chemical reactions, there is a competition between the formation of a kinetic product and a thermodynamic product. wikipedia.org

The kinetic product is the one that is formed faster, as it has a lower activation energy. jackwestin.comlibretexts.org Reactions under kinetic control are typically run at lower temperatures and for shorter durations. uc.edu

The thermodynamic product is the more stable product. jackwestin.comlibretexts.org Reactions under thermodynamic control are usually conducted at higher temperatures and for longer reaction times, allowing for an equilibrium to be established where the most stable product predominates. libretexts.orguc.edu

The choice of reaction conditions can therefore be used to favor the formation of one product over another. wikipedia.org For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the main product at room temperature (kinetic control), while at 81 °C and after long reaction times, the more stable exo isomer is formed (thermodynamic control). wikipedia.org In the context of cyclization reactions to form the pyrrolo[2,3-c]pyridin-7(6H)-one core, understanding the relative stabilities of possible isomeric products and the activation energies for their formation is crucial for designing a synthesis that selectively yields the desired isomer. By carefully controlling the temperature and reaction time, it may be possible to favor the formation of the thermodynamically more stable this compound.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of advanced techniques and the incorporation of green chemistry principles to create more efficient, sustainable, and environmentally friendly processes. This includes the use of one-pot reactions, novel catalytic systems, and solvent-free conditions.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. mdpi.com For instance, a one-pot cascade procedure involving a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization has been developed for the synthesis of azaindoles. mdpi.com Similarly, a one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones has been reported, which proved to be more straightforward and provided better yields than the corresponding two-step procedure. beilstein-journals.org

The principles of green chemistry are also being increasingly applied to the synthesis of N-heterocycles. This includes the use of inexpensive and non-toxic catalysts, such as lactic acid, and the development of solvent-free reaction conditions. mdpi.com For example, a three-component one-pot reaction using lactic acid as a catalyst has been reported for the synthesis of naphthopyranopyrimidines in good yields and short reaction times under solvent-free conditions. mdpi.com The development of reusable catalysts, such as magnetic and heterogeneous solid acid catalysts, further contributes to the greenness of a synthetic process. mdpi.com

For the synthesis of this compound, the application of these advanced techniques and green chemistry principles could lead to a more efficient and sustainable manufacturing process. This might involve designing a one-pot reaction sequence that combines several steps, utilizing a recyclable catalyst, and minimizing the use of hazardous solvents.

Microwave-Assisted Synthetic Protocols

No specific microwave-assisted synthetic protocols for the preparation of this compound have been reported in the scientific literature.

One-Pot and Tandem Reaction Sequences

There are no published one-pot or tandem reaction sequences specifically describing the synthesis of this compound.

Chemical Reactivity and Synthetic Transformations of 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One

Reactivity of the Pyrrolo[2,3-c]pyridin-7(6H)-one Core

The foundational pyrrolo[2,3-c]pyridin-7(6H)-one skeleton, an isomer of 7-azaindole (B17877), possesses distinct reactive sites amenable to a variety of synthetic modifications. The reactivity is a composite of the individual characteristics of the fused pyrrole (B145914) and pyridinone rings.

The pyrrolo[2,3-c]pyridin-7(6H)-one core contains two aromatic rings with opposing electronic characteristics. The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution (EAS), a characteristic feature of five-membered heterocycles containing a heteroatom with a lone pair of electrons. In contrast, the pyridine (B92270) ring is electron-deficient, a consequence of the electronegative nitrogen atom, which deactivates it towards electrophilic attack.

Therefore, EAS reactions are expected to occur selectively on the pyrrole ring. The positions most susceptible to attack are C2 and C3. The precise regioselectivity would be influenced by steric hindrance and the electronic effects of the fused pyridinone system. While specific examples on the 4-iodo substituted core are not extensively documented, the inherent reactivity of the pyrrole moiety suggests that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed on this part of the molecule under appropriate conditions.

The pyridine ring of the scaffold is inherently electron-poor and is further deactivated by the adjacent carbonyl group of the pyridinone structure. This electronic deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group. In the parent 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, the iodine atom at the C4 position serves as an excellent leaving group for such transformations. This reactivity is further explored in section 3.2. Other halo-substituted analogs would similarly be expected to undergo displacement by various nucleophiles, including amines, alkoxides, and thiolates, often facilitated by thermal conditions or palladium catalysis.

The pyrrole ring is generally susceptible to oxidation, which can lead to the formation of pyrrolinone derivatives or ring-opened products depending on the oxidant and reaction conditions. For instance, enzymatic oxidation of pyrrole using dehaloperoxidase-hemoglobin with H₂O₂ has been shown to yield 4-pyrrolin-2-one, demonstrating the susceptibility of the pyrrole core to oxidative transformation. rsc.org

Conversely, the pyridinone portion of the molecule contains a lactam (a cyclic amide) and a double bond, which are potential sites for reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride could potentially reduce the C=C bond within the pyridinone ring or the carbonyl group itself, leading to a variety of saturated or partially saturated scaffolds. The specific outcome would depend on the choice of reducing agent and the reaction parameters.

The pyrrolo[2,3-c]pyridin-7(6H)-one scaffold possesses two nitrogen atoms, one in the pyrrole ring (N1) and one in the pyridinone ring (N6). Due to the presence of the adjacent carbonyl group, the N6-H is more acidic and readily deprotonated to form an amidate anion. This anion is a potent nucleophile, directing alkylation and arylation reactions to occur regioselectively at the N6 position. Studies on the parent scaffold have demonstrated that treatment with a base such as potassium carbonate in DMF, followed by an alkyl or aryl halide, leads exclusively to N6-substituted products in good yields.

Table 1: Examples of N6-Alkylation/Arylation of the Pyrrolo[2,3-c]pyridin-7-one Scaffold

EntryAlkylating/Arylating AgentProduct (R Group)Yield (%)
1Benzyl bromideBenzyl85
2IodomethaneMethyl92
31-Fluoro-4-nitrobenzene4-Nitrophenyl78
42-Fluoropyridine2-Pyridyl65

This table is generated based on representative data for the parent scaffold to illustrate the regioselectivity of the reaction.

The core scaffold can be adorned with various functional groups that can undergo subsequent chemical transformations. For instance, a chloro-substituent on the pyridine ring can be converted to an amino group through palladium-catalyzed Buchwald-Hartwig amination. nih.gov Similarly, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Ester functionalities can be saponified to carboxylic acids, which can then be converted to amides or other derivatives. These interconversions allow for the diversification of the core structure, enabling the synthesis of a wide array of analogs for various applications.

Reactivity Directed by the C4-Iodo Moiety

The iodine atom at the C4 position is the most synthetically versatile handle on the this compound molecule. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Key transformations involving the C4-iodo group include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is a robust and widely used method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the C4-iodo group with a terminal alkyne. researchgate.netnih.gov It is a highly efficient method for synthesizing 4-alkynyl derivatives, which can serve as precursors for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of 4-amino derivatives by reacting the iodo-scaffold with a primary or secondary amine. nih.govwikipedia.org This reaction is fundamental in medicinal chemistry for introducing diverse amine functionalities.

Heck Coupling: The C4-iodo group can react with alkenes in the presence of a palladium catalyst to form 4-alkenyl derivatives.

Stille Coupling: This involves the coupling of the iodide with an organostannane reagent to form a C-C bond.

Copper-Catalyzed Coupling: The C4-iodo moiety can also participate in copper-catalyzed reactions, such as Ullmann-type couplings, to form C-O, C-S, and C-N bonds. nih.gov

The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for chemoselective cross-coupling if other halogens are present elsewhere on the molecule. nih.gov

Table 2: Representative Cross-Coupling Reactions at the C4-Iodo Position

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Base4-Aryl
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / Base4-Alkynyl
Buchwald-HartwigR₂NHPd(OAc)₂ / Ligand / Base4-Amino
HeckH₂C=CHRPd(OAc)₂ / Base4-Alkenyl

This table provides generalized examples of reactions expected for the C4-iodo moiety based on established methodologies for aryl iodides.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4-position of the pyrrolopyridinone core is an ideal site for palladium-catalyzed cross-coupling reactions. rsc.org The high reactivity of aryl iodides in the key oxidative addition step of the catalytic cycle makes them excellent substrates for these transformations, often allowing for milder reaction conditions compared to their bromide or chloride counterparts. rsc.orgresearchgate.netrsc.org

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For iodo-pyrrolopyridinone systems, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents. Research on the analogous 7-azaindole core demonstrates that such couplings are highly efficient. For instance, the selective Suzuki-Miyaura coupling at the C3-position of a 6-chloro-3-iodo-7-azaindole derivative proceeds with high yield, leaving the C-Cl bond intact, which showcases the differential reactivity of the carbon-halogen bonds. acs.org This chemoselectivity is crucial for sequential functionalization. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent system like dioxane/water or DMF. acs.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Analogous Halo-Azaindole Scaffolds

Substrate (Analog)Boronic Acid/EsterCatalyst / LigandBase / SolventConditionsProductYield (%)Ref
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane, H₂O100 °C, 12 h6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine95 acs.org
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane, H₂O100 °C, 12 h6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine93 acs.org
4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂O80 °C, 9 h(4-(4-Chloro-1-SEM-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol68 nih.gov
3-Iodo-1H-indazole4-Pyridinylboronic acidP1 PrecatalystK₃PO₄ / Dioxane, H₂O60 °C, 8 h3-(Pyridin-4-yl)-1H-indazole95 nih.gov

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This transformation is a powerful tool for C-C bond formation and has been applied to various heterocyclic systems. The reaction typically proceeds via a palladium(0) catalyst, which undergoes oxidative addition with the aryl iodide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com While specific examples on the this compound core are not documented, intramolecular Heck reactions have been successfully employed in the synthesis of azaindole derivatives, highlighting the utility of this reaction for building fused ring systems. mdpi.com This suggests that this compound would be a viable substrate for coupling with various activated alkenes.

Table 2: Example of an Intramolecular Heck Reaction for Azaindole Synthesis

SubstrateCatalyst / LigandBase / SolventConditionsProductYield (%)Ref
2-(2-Bromovinyl)-N-(pyridin-3-yl)anilinePd(OAc)₂ / P(o-tol)₃K₂CO₃ / AcetonitrileMW, 150 °C, 30 min11H-Indolo[2,3-b]quinoline80 mdpi.com

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and its tolerance for a wide array of functional groups. wikipedia.org However, the toxicity of tin compounds and difficulties in removing tin-containing byproducts are significant drawbacks. wikipedia.orgmsu.edu The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination catalytic cycle. This methodology is applicable to a wide range of heterocyclic systems and would be expected to efficiently couple this compound with various organostannanes (vinyl, aryl, alkynyl, etc.) to introduce diverse substituents at the C4-position.

Table 3: General Conditions for Stille Coupling

Substrate TypeStannane PartnerTypical CatalystTypical SolventKey FeaturesRef
Aryl IodideR-Sn(Bu)₃ (R = vinyl, aryl, alkynyl)Pd(PPh₃)₄, PdCl₂(PPh₃)₂Toluene, Dioxane, DMFTolerates a wide variety of functional groups; stereospecific. wikipedia.org

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govorganic-chemistry.org The reaction has been extensively used in the synthesis and functionalization of azaindoles. For example, 2-amino-3-iodopyridines readily undergo Sonogashira coupling with terminal alkynes, with the resulting product often cyclizing to form the 7-azaindole core. mdpi.comnih.gov This demonstrates the high reactivity of the iodo-pyridine moiety under Sonogashira conditions. It is therefore highly probable that this compound would serve as an excellent substrate for coupling with a diverse range of terminal alkynes, providing access to 4-alkynyl derivatives.

Table 4: Examples of Sonogashira Coupling on Analogous Iodopyridine Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a vast range of amines (primary, secondary, anilines, etc.) with aryl halides, including iodo-substituted heterocycles. wikipedia.orglibretexts.org Studies on halo-7-azaindoles have shown that even unprotected N-H substrates can undergo efficient C-N coupling. researchgate.netmit.edu For instance, a 4-chloro-2-iodo-pyrrolopyridine intermediate can be selectively aminated at the C4-position after a Suzuki coupling at the C2-position. nih.gov This indicates that this compound would be an amenable substrate for Buchwald-Hartwig amination to generate 4-amino derivatives.

Table 5: Examples of Buchwald-Hartwig Amination on Analogous Halo-Azaindole Scaffolds

Nucleophilic Displacement of Iodine

Direct nucleophilic aromatic substitution (S_N_Ar) of an iodide on an unactivated aromatic or heteroaromatic ring is generally challenging. The typical reactivity order for S_N_Ar with halogens as leaving groups is F > Cl > Br > I, which is inverse to the reactivity seen in transition metal-catalyzed reactions. nih.gov This is because the rate-determining step in classical S_N_Ar is the initial nucleophilic attack to form a Meisenheimer complex, a step that is favored by a more electronegative substituent (like fluorine) that can stabilize the intermediate.

However, the reactivity order can be altered in specific systems. For example, in the reactions of 2-substituted N-methylpyridinium ions, where the ring is highly activated towards nucleophilic attack, the observed reactivity is 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the departure of the leaving group plays a more significant role in the rate-determining step. nih.gov Therefore, it is conceivable that N-alkylation or protonation of the pyridine nitrogen in this compound could activate the C4-position sufficiently to allow for nucleophilic displacement of the iodine by strong nucleophiles.

Alternative mechanisms, such as concerted nucleophilic aromatic substitution (cS_N_Ar), where bond formation and bond breaking occur in a single step, could also be operative, particularly with certain nucleophiles. nih.gov Nevertheless, without specific experimental data, transition metal-catalyzed pathways remain the most predictable and reliable methods for the functionalization of the C4-iodine bond on this scaffold.

Organometallic Intermediates via Metalation at C4

The carbon-iodine bond at the C4 position of this compound is a key functional handle for generating highly reactive organometallic intermediates. This is primarily achieved through a metal-halogen exchange reaction, a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic product. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl, making the C4-iodo group an ideal site for selective metalation. wikipedia.org

This transformation is commonly performed using strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride). The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the iodine atom, leading to the formation of a new organometallic species at C4 of the pyrrolopyridinone ring and an alkyl iodide byproduct. wikipedia.org The resulting C4-lithiated or C4-magnesiated intermediates are powerful nucleophiles that can be trapped with a wide array of electrophiles to introduce diverse substituents at this position. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful strategy for the C4-functionalization of the heterocyclic core.

Table 1: Generation of Organometallic Intermediates from this compound
ReagentIntermediate FormedReaction TypePotential Subsequent Reaction
n-Butyllithium (n-BuLi)4-Lithio-1H-pyrrolo[2,3-c]pyridin-7(6H)-oneLithium-Halogen ExchangeReaction with aldehydes, ketones, esters, CO2, etc.
Isopropylmagnesium chloride (i-PrMgCl)4-(Chloromagnesio)-1H-pyrrolo[2,3-c]pyridin-7(6H)-oneMagnesium-Halogen ExchangeCross-coupling reactions (e.g., Negishi), reaction with electrophiles.
Zinc dust (activated)4-(Iodozincio)-1H-pyrrolo[2,3-c]pyridin-7(6H)-oneOxidative AdditionNegishi cross-coupling.

Reductive Dehalogenation

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant and often competing reaction pathway for aryl iodides, including this compound, particularly under the conditions of transition metal-catalyzed cross-coupling reactions. nih.gov While the C4-iodo bond is activated for desired transformations like Suzuki or Sonogashira couplings, it can also be susceptible to cleavage and replacement by hydrogen.

This side reaction has been observed in related heterocyclic systems. For instance, attempts to perform a palladium-catalyzed amination on a 2-iodo-4-chloropyrrolopyridine derivative resulted in the undesired reduction at the more reactive C-2 iodo position, yielding the deiodinated product. nih.gov The mechanism of this process within a catalytic cycle typically involves the initial oxidative addition of a Pd(0) catalyst to the C-I bond to form a Pd(II)-aryl intermediate. Instead of proceeding through transmetalation or subsequent coupling steps, this intermediate can be intercepted by a hydride source or undergo protonolysis, leading to the formation of a C-H bond and the regeneration of the active catalyst. The source of the hydride can be solvents, additives, or decomposition products within the reaction mixture.

Table 2: Factors Influencing Reductive Dehalogenation
FactorInfluence on Reductive DehalogenationMechanistic Implication
Presence of Protic Solvents/Reagents (e.g., water, alcohols)Increases likelihoodProvides a proton source for protonolysis of the Pd(II)-aryl intermediate.
Inefficient Transmetalation StepIncreases likelihoodThe longer lifetime of the Pd(II)-aryl intermediate allows more time for competing side reactions.
Use of Certain Ligands/BasesCan promote or suppressLigands influence the stability and reactivity of the palladium intermediates; some bases can act as hydride donors.
Elevated TemperaturesCan increase likelihoodPromotes decomposition of reagents or solvents, potentially generating hydride sources.

Mechanistic Investigations of Key Reactions

Cyclization Mechanism Studies

The formation of the pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a critical step in the synthesis of the title compound. Mechanistic studies have pointed to acid-promoted intramolecular cyclization as an effective strategy. nih.gov A facile and scalable synthesis has been developed based on the intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. nih.gov

The proposed mechanism for this key transformation proceeds as follows:

Formation of Precursor : The synthesis begins with a suitably substituted 2-pyrrolecarboxylic acid, which is converted into an amidoacetal.

Generation of Electrophile : Upon treatment with acid, the acetal (B89532) functional group is protonated and subsequently eliminated, generating a highly reactive N-acyliminium ion intermediate. This species is a potent electrophile.

Intramolecular Cyclization : The electron-rich pyrrole ring, acting as the nucleophile, attacks the electrophilic N-acyliminium ion. This intramolecular Friedel-Crafts-type reaction occurs regioselectively at the C3 position of the pyrrole, which is activated towards electrophilic substitution.

Aromatization : The resulting cationic intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring and yield the stable, fused bicyclic pyrrolo[2,3-c]pyridin-7(6H)-one core structure.

This mechanistic pathway leverages the inherent nucleophilicity of the pyrrole ring to efficiently construct the fused pyridinone ring system under relatively mild acidic conditions.

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

The iodine atom at the C4 position makes this compound an excellent substrate for a variety of transition metal-mediated cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings. osi.lv These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds and rely on a well-defined catalytic cycle, most commonly involving palladium. nih.govnih.govnih.gov

The catalytic cycle for a Suzuki-Miyaura coupling, a widely used method to form C-C bonds, can be analyzed in three principal steps when applied to this substrate:

Oxidative Addition : The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition into the weak C4–I bond of the pyrrolopyridinone. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The high reactivity of the carbon-iodine bond ensures this step proceeds efficiently under mild conditions. nih.gov

Transmetalation : In this step, the organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex. The "ate" complex then transfers its organic group to the Pd(II) center, displacing the iodide ligand.

Reductive Elimination : The final step involves the coupling of the two organic ligands (the pyrrolopyridinone and the group from the organoboron reagent) attached to the palladium. This forms the desired C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 3: Key Steps in the Palladium-Catalyzed Suzuki Coupling Cycle
StepTransformationPalladium Oxidation State ChangeKey Species Involved
Oxidative AdditionC-I bond cleavage and formation of C-Pd and Pd-I bondsPd(0) → Pd(II)This compound, Pd(0)L_n
TransmetalationTransfer of an organic group from boron to palladiumNo Change (Pd(II))Organopalladium(II) complex, Organoboronic acid, Base
Reductive EliminationFormation of a new C-C bond and catalyst regenerationPd(II) → Pd(0)Diorganopalladium(II) complex

Proposed Mechanisms for Tandem and Domino Processes

Tandem, or domino, reactions are highly efficient synthetic strategies where multiple bond-forming events occur sequentially in a single pot without isolating intermediates or changing reaction conditions. princeton.edu These processes are valued for their atom and step economy. While specific domino reactions involving this compound are not extensively documented, its structure allows for the proposal of plausible and powerful tandem mechanisms.

One such proposed mechanism is a domino Sonogashira coupling/intramolecular cyclization sequence. This process would enable the rapid construction of more complex, polycyclic systems fused to the pyrrolopyridinone core.

The proposed mechanism unfolds as follows:

Sonogashira Coupling : The sequence begins with a standard palladium/copper-catalyzed Sonogashira coupling between this compound and a terminal alkyne that also bears a tethered nucleophile (e.g., a primary amine or hydroxyl group, designated as NuH). This step forms a new C-C bond at the C4 position, yielding a 4-alkynyl substituted intermediate.

Intramolecular Cyclization (Annulation) : Under the reaction conditions (typically basic), the tethered nucleophile on the newly installed alkynyl side chain attacks the alkyne's triple bond in an intramolecular fashion. This cyclization can proceed via a 5-exo-dig or 6-exo-dig pathway, depending on the length of the tether, to form a new five- or six-membered heterocyclic ring fused to the pyridine portion of the starting molecule. This step is often promoted by the same catalyst system or simply by the base present in the reaction mixture. This type of tandem process, combining a cross-coupling with a cyclization, is a powerful tool for rapidly increasing molecular complexity. beilstein-journals.orgnih.gov

Table 4: Proposed Bond Formations in a Domino Sonogashira/Cyclization Process
StepReaction TypeBond FormedKey Transformation
1Sonogashira Cross-CouplingC(sp)-C(sp²)Coupling of the C4 position with a terminal alkyne.
2Intramolecular AnnulationC-Nu (e.g., C-N, C-O)Cyclization of the tethered nucleophile onto the alkyne triple bond.

Spectroscopic and Structural Characterization of 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the aromatic rings will appear in the aromatic region (typically 6.5-8.5 ppm). For instance, in the related compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the N-H proton is observed as a broad signal at 13.18 ppm, and the aromatic protons appear between 7.22 and 8.64 ppm. nih.gov The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous heterocyclic systems.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~7.0 - 7.5Doublet
H3~6.5 - 7.0Doublet
H5~7.5 - 8.0Singlet
N-H (Pyrrole)> 11.0Broad Singlet
N-H (Pyridinone)> 12.0Broad Singlet

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon (C7) of the pyridinone ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bonded to the iodine (C4) will have its chemical shift influenced by the heavy atom effect, appearing at a lower field than a typical C-H carbon but at a higher field than might otherwise be expected for a substituted aromatic carbon. In derivatives of the related 1H-pyrrolo[3,2-c]pyridine system, carbon signals appear over a wide range from approximately 101 to 154 ppm. nih.govsemanticscholar.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous heterocyclic systems.

CarbonPredicted Chemical Shift (δ, ppm)
C2~120 - 130
C3~100 - 110
C3a~125 - 135
C4~90 - 100
C5~130 - 140
C7~160 - 170
C7a~145 - 155

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅IN₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 260.04 g/mol . A key feature would be the distinct isotopic pattern resulting from the presence of iodine, which is monoisotopic (¹²⁷I). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation patterns of related 1H-pyrrolo[2,3-b]pyridines often involve complex pathways, but common initial fragmentation steps for the title compound would likely include the loss of the iodine radical (I•) and the neutral carbon monoxide (CO) molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption bands would be associated with the N-H and C=O groups. The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam (pyridinone) ring is a strong, sharp band typically found between 1650 and 1700 cm⁻¹. For comparison, various pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit characteristic C=O bands in their IR spectra. nih.gov Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Pyrrole) Stretch 3200 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C=O (Lactam) Stretch 1650 - 1700

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures allows for informed predictions. nih.govmdpi.com The fused bicyclic system is expected to be largely planar. In the solid state, molecules would likely engage in strong intermolecular hydrogen bonding, with the N-H group of the pyrrole acting as a hydrogen bond donor and the carbonyl oxygen of the pyridinone ring acting as an acceptor. nih.gov This interaction could lead to the formation of centrosymmetric dimers or extended chains, which significantly influences the packing and physical properties of the material. semanticscholar.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated π-electron system of the this compound scaffold is expected to give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* transitions within the aromatic system. The exact position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the specific substitution pattern and the solvent used for the measurement. In related pyridine-containing aromatic systems, multiple absorption bands are often observed, corresponding to different electronic transitions within the molecule. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One

Tautomerism Studies

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical phenomenon in many heterocyclic systems. clockss.org For pyrrolopyridinones, understanding the tautomeric equilibria is essential as different tautomers can exhibit distinct chemical and physical properties.

The structure of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one features a pyridinone ring, which is a lactam (a cyclic amide). This structure can undergo keto-enol tautomerism, a form of prototropic tautomerism where a proton migrates from a nitrogen atom to the adjacent carbonyl oxygen. encyclopedia.pubencyclopedia.pub This process results in an equilibrium between the lactam (keto) form and the corresponding lactim (enol) form, 4-iodo-1H-pyrrolo[2,3-c]pyridin-7-ol.

The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group (-OH) attached to a double-bonded carbon within the ring. masterorganicchemistry.com Generally, for most simple ketones and lactams, the keto form is thermodynamically more stable and predominates at equilibrium. encyclopedia.pub However, factors such as aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.comyoutube.com In the case of pyrrolopyridinones, the enol form can gain aromatic character in the pyridinone ring, which can significantly influence the position of the tautomeric equilibrium.

The surrounding environment, particularly the solvent, can profoundly impact the stability of tautomers and shift the equilibrium. mdpi.com The effect of the solvent is related to its polarity and its ability to form hydrogen bonds with the solute molecule. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer.

For the this compound system, the keto (lactam) form, with its carbonyl group, is typically more polar than the enol (lactim) form. Consequently, polar protic solvents like water or ethanol (B145695) would be expected to stabilize the keto tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. researchgate.netmdpi.com Conversely, in nonpolar solvents or in the gas phase, the less polar enol form may become relatively more stable, or the energy difference between the tautomers may decrease. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects and predict how the tautomeric equilibrium changes in different media. mdpi.comresearchgate.net

Table 1: Illustrative Relative Energies of Pyrrolopyridinone Tautomers in Different Environments as Predicted by Theoretical Calculations.
EnvironmentPredominant TautomerRelative Free Energy (ΔG) Keto vs. Enol (kcal/mol)Rationale
Gas PhaseKeto or EnolSmall energy difference, potentially favoring the enol form due to aromaticity.Intrinsic stability without external interactions.
Nonpolar Solvent (e.g., Cyclohexane)Keto/Enol MixtureEnergy difference similar to or slightly favoring the keto form.Minimal solvent interaction; intramolecular effects dominate.
Polar Aprotic Solvent (e.g., Acetonitrile)KetoKeto form significantly favored.Stabilization of the more polar keto tautomer via dipole-dipole interactions.
Polar Protic Solvent (e.g., Water)KetoKeto form strongly favored.Strong stabilization of the keto tautomer through hydrogen bonding.

Computational methods are indispensable for the prediction and characterization of tautomeric forms, especially when tautomers are difficult to isolate experimentally. chemrxiv.orgscispace.com Quantum chemical calculations can accurately predict the relative energies and thermodynamic stabilities of all possible tautomers. mdpi.com By calculating the Gibbs free energy (ΔG) for each tautomer, the equilibrium constant (KT) for the interconversion process can be estimated.

These theoretical predictions are often complemented by experimental techniques for characterization. For instance, NMR spectroscopy is highly sensitive to the structural differences between tautomers, and the observation of distinct signals can confirm the presence of multiple forms in solution. researchgate.net Theoretical calculations of NMR chemical shifts can further aid in assigning the observed signals to specific tautomers, providing a powerful synergy between computational and experimental approaches.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic structure of molecules, enabling the prediction of their geometry, energy, and other properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods are used to calculate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), atomic charges, and molecular electrostatic potential of this compound and its tautomers. ijcce.ac.ir

These calculations can provide insights into the molecule's reactivity, identifying potential sites for electrophilic or nucleophilic attack. mdpi.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and kinetic stability of the molecule. Time-Dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) of the different tautomers, which can be compared with experimental data for validation. nih.govijcce.ac.ir

A fundamental step in any computational study is geometry optimization. mdpi.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.com For this compound, geometry optimization would be performed for both the keto and enol tautomers to determine their most stable structures. nih.gov

Once the optimized geometries are obtained, their electronic energies are calculated with high accuracy. The difference in these energies provides the relative stability of the tautomers. mdpi.com This energetic analysis is crucial for determining which tautomer is likely to be dominant under specific conditions. The optimized geometries also provide detailed structural parameters such as bond lengths, bond angles, and dihedral angles, which reveal the structural changes that occur during tautomerization.

Table 2: Illustrative Optimized Bond Lengths (in Ångströms) for Key Bonds in the Keto and Enol Tautomers of a Pyrrolopyridinone Scaffold, Calculated via DFT.
BondKeto (Lactam) FormEnol (Lactim) FormExpected Change
C7=O~1.23 Å-Becomes C7-O single bond.
C7-O-~1.35 ÅFormation of a single bond.
N6-H~1.01 Å-Proton migrates to oxygen.
O-H-~0.97 ÅFormation of hydroxyl group.
C7-N6~1.38 Å~1.32 ÅBond gains more double-bond character.
C5-C7~1.46 Å~1.39 ÅBond gains more double-bond character.

Electron Density and Bonding Analysis

No specific studies detailing the electron density distribution, charge distribution, or bonding analysis (such as Quantum Theory of Atoms in Molecules, QTAIM, or Natural Bond Orbital, NBO, analysis) for this compound were found. Such analyses are crucial for understanding the electronic effects of the iodo-substituent on the fused heterocyclic ring system and the nature of the C-I bond, as well as the lactam functionality.

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound through computational means is an area that appears to be unexplored in the available literature. This includes the identification of transition states and the simulation of reaction pathways.

There is no available data on the identification of transition state structures or the calculation of activation energy barriers for reactions involving this compound. This information is critical for predicting reaction kinetics and understanding the feasibility of potential synthetic transformations or metabolic pathways.

Similarly, simulations of reaction pathways, such as those determined by Intrinsic Reaction Coordinate (IRC) calculations, for this compound have not been reported. These simulations are essential for confirming the connection between identified transition states and the corresponding reactants and products, thereby providing a complete picture of a reaction mechanism.

Synthetic Utility and Building Block Applications of 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One

Role as a Privileged Scaffold in Heterocyclic Synthesis

The 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets by presenting functional groups in specific spatial orientations. pitt.edursc.org This property makes them valuable starting points for the development of novel therapeutic agents. The pyrrolo[2,3-c]pyridine system, also known as 6-azaindole (B1212597), is a bioisostere of indole (B1671886) and has been identified as a core component in numerous biologically active compounds, particularly kinase inhibitors. nih.govnbuv.gov.ua

The specific 1H-pyrrolo[2,3-c]pyridin-7(6H)-one framework has been identified as a key structural component in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, which are crucial targets in oncology and inflammation research. google.com The iodo-substitution at the C4 position of this scaffold provides a crucial reactive handle, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for various protein targets.

Versatility in Accessing Derivatized Pyrrolo[2,3-c]pyridinones

The strategic placement of the iodine atom at the C4 position, coupled with the reactive N-H groups of the pyrrole (B145914) and pyridinone rings, makes 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one an exceptionally versatile building block for generating a wide array of derivatized analogues.

Access to C4-Functionalized Derivatives

The carbon-iodine bond at the C4 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of diverse carbon and heteroatom substituents, which is a cornerstone of modern drug discovery. The ability to functionalize this specific position is critical for modulating the pharmacological properties of the resulting molecules. mdpi.com While direct studies on this compound are specific, the reactivity of iodo-substituted azaindoles is well-documented, providing a strong basis for its synthetic potential. nih.govnih.gov

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further transformations. nbuv.gov.ua

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of amino functionalities. nih.govnih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Table 1: Potential C4-Functionalization Reactions

Reaction Name Reagents/Catalyst Introduced Substituent
Suzuki-Miyaura R-B(OH)₂, Pd catalyst, Base Aryl, Heteroaryl, Alkyl
Sonogashira R-C≡CH, Pd/Cu catalyst, Base Alkynyl
Buchwald-Hartwig R¹R²NH, Pd catalyst, Base Primary/Secondary Amine
Heck Alkene, Pd catalyst, Base Vinyl

Synthesis of Multi-Substituted Analogues

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of complex, multi-substituted analogues. Beyond the C4 position, the nitrogen atoms at the N1 (pyrrole) and N6 (pyridinone) positions can undergo alkylation, acylation, or arylation. guidechem.com This multi-directional derivatization is key to creating molecules with fine-tuned properties.

A typical synthetic strategy might involve:

C4-Functionalization: An initial cross-coupling reaction, such as a Suzuki coupling, to install a desired aryl group at the C4 position.

N-Alkylation/Acylation: Subsequent reaction with alkyl halides or acyl chlorides to functionalize the N6-pyridinone nitrogen. The use of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, may be necessary to selectively functionalize one nitrogen atom over the other, enhancing synthetic control. nih.gov

This sequential approach allows for the systematic construction of analogues where substituents at C4, N1, and N6 are varied independently, providing a powerful tool for medicinal chemistry programs.

Development of Molecular Libraries and Diversification Strategies

The reliable and versatile reactivity of this compound makes it an ideal starting material for the construction of molecular libraries. nih.gov In drug discovery, large collections of structurally related compounds are synthesized and screened to identify initial "hit" compounds and to optimize their biological activity.

Diversification strategies using this scaffold can be implemented through combinatorial chemistry. By combining a set of diverse building blocks (e.g., various boronic acids for Suzuki coupling and different alkyl halides for N-alkylation), a large and structurally diverse library of pyrrolo[2,3-c]pyridinone derivatives can be rapidly generated. This approach accelerates the exploration of the chemical space around the core scaffold, facilitating the discovery of compounds with desired biological profiles. pitt.edu

Table 2: Example of a Diversification Strategy

Scaffold Position Reaction Type Example Building Blocks
C4 Suzuki Coupling Phenylboronic acid, Pyridylboronic acid, Thiopheneboronic acid
N6 Alkylation Methyl iodide, Ethyl bromide, Benzyl bromide

Integration into Complex Organic Synthesis Schemes

As a functionalized building block, this compound is designed for seamless integration into longer, more complex synthetic routes. In the total synthesis of a drug candidate, pre-functionalized heterocyclic cores are often prepared first and then coupled with other complex fragments in the later stages.

For example, a derivative of the this compound scaffold, perhaps after undergoing a Suzuki coupling at C4 and N-alkylation at N6, could be subjected to further reactions. The pyrrole ring could be involved in electrophilic substitution, or other functional groups on the newly introduced substituents could be manipulated to complete the synthesis of a complex target molecule, such as a potent and selective BET protein inhibitor. google.comnih.gov This building block approach streamlines the synthesis of intricate molecules by breaking them down into manageable, modular components.

Future Perspectives in 4 Iodo 1h Pyrrolo 2,3 C Pyridin 7 6h One Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is reshaping synthetic organic chemistry, emphasizing the need for routes that are not only efficient but also environmentally benign. conicet.gov.ar Future research on 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one will likely focus on developing synthetic pathways that maximize atom economy, utilize safer solvents, and minimize waste. nih.govrsc.org

Promising strategies include:

Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single pot to form the core structure could drastically reduce step counts, purification needs, and solvent usage. rsc.orgmdpi.com

Catalysis Innovation: The use of biocatalysts or earth-abundant metal catalysts could replace hazardous reagents and heavy metals often used in traditional heterocyclic synthesis. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of related nitrogen heterocycles. researchgate.netnih.gov Exploring these technologies for the construction of the pyrrolopyridinone core is a logical next step.

Synthetic StrategyPotential Advantages for Synthesizing the Target CompoundKey Research Goal
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, improved reproducibility. researchgate.netDevelop a rapid, high-yield cyclization step to form the bicyclic core.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.Identify or engineer an enzyme for stereoselective functionalization.
Aqueous SynthesisEliminates volatile organic solvents, enhances safety, lowers cost. rsc.orgDesign a key synthetic step that proceeds efficiently in water.

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound contains multiple reactive sites, including the aryl iodide, the N-H bonds of the pyrrole (B145914) and lactam, and various C-H bonds. Future studies will aim to selectively functionalize these positions to generate diverse molecular libraries.

Advanced Cross-Coupling Reactions: The iodo group is a prime handle for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov Future work could explore novel catalysts that operate under milder conditions or enable challenging couplings to build molecular complexity.

C–H Activation: Direct functionalization of C–H bonds is a powerful, atom-economical strategy. rsc.org Research into regioselective C–H activation at the pyrrole or pyridine (B92270) rings could provide novel pathways to derivatives that are inaccessible through traditional methods, avoiding the need for pre-functionalized starting materials. chemistryviews.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates, enabling unique chemical transformations. nih.gov This approach could be used for C-H functionalization, acylation, or the introduction of other complex fragments onto the heterocyclic core. nih.govresearchgate.net

Hypervalent Iodine Chemistry: The reactivity of the iodo-substituent itself can be further exploited. Its conversion to hypervalent iodine reagents, such as iodonium (B1229267) salts or iodanes, could open up novel pathways for derivatization, as these species are highly reactive and versatile. nih.govbeilstein-journals.orgconsensus.app

Reaction TypeTarget PositionPotential Outcome / Significance
Sonogashira CouplingC4-IodoIntroduction of alkyne groups for further cyclization or click chemistry. nih.gov
Direct C-H ArylationPyrrole Ring (C2/C3)Atom-economical installation of aryl/heteroaryl groups. chemistryviews.org
Photoredox-mediated AlkylationPyrrole RingFormation of C-C bonds under mild, light-induced conditions. nih.gov
Lactam N-AlkylationN6-HIntroduction of substituents to modulate solubility and biological activity.

Advanced Computational Modeling for Property Prediction and Design

In silico methods are becoming indispensable in modern drug discovery and materials science. Applying advanced computational models to this compound and its derivatives can accelerate the discovery process by predicting properties and guiding synthetic efforts.

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, predict sites of reactivity (e.g., for electrophilic or nucleophilic attack), and elucidate reaction mechanisms for its synthesis and functionalization.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be built. nih.gov These models correlate structural features with activity, enabling the prediction of potency for virtual compounds and prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: For derivatives identified as potential inhibitors of a biological target (e.g., a protein kinase), MD simulations can provide insights into the binding mode, stability of the protein-ligand complex, and the energetic contributions of different functional groups. nih.govnih.gov This understanding is crucial for structure-based drug design.

Computational MethodApplication to Target CompoundAnticipated Insight
Density Functional Theory (DFT)Calculate electron density and orbital energies.Predict regioselectivity of C-H activation or electrophilic substitution.
QSAR ModelingCorrelate molecular descriptors of derivatives with biological activity.Design new derivatives with potentially enhanced potency. nih.gov
Molecular Docking & DynamicsSimulate binding of derivatives to a target protein active site.Identify key binding interactions and guide lead optimization. nih.gov

Strategic Design for Enhanced Synthetic Efficiency

Process Intensification and Flow Chemistry: Transitioning key synthetic steps from traditional batch reactors to continuous flow systems can offer significant advantages. ntnu.nopharmafeatures.com Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields, better purity, and enhanced safety, especially for highly exothermic or rapid reactions. pharmasalmanac.comcetjournal.itcetjournal.it This technology is particularly attractive for scaling up the production of pharmaceutical intermediates. researchgate.netmdpi.com

Fragment-Based Design: In a drug discovery context, the pyrrolopyridinone core can be considered a molecular fragment. A fragment-based drug discovery (FBDD) approach involves identifying how this core and its simple derivatives bind to a biological target. nih.govresearchgate.net Subsequent synthetic efforts can then focus on "growing" the fragment by adding functionalities that extend into nearby binding pockets, leading to a more rational and efficient path to potent lead compounds. exactelabs.commdpi.comresearchgate.net

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Scalability Requires larger reactors; challenging heat transfer.Achieved by running the system for longer time; consistent performance. pharmasalmanac.com
Safety Large volumes of reagents pose higher risks.Small reaction volumes minimize risk of thermal runaway. cetjournal.it
Process Control Slower response to temperature/concentration changes.Precise and rapid control over reaction conditions. pharmafeatures.com
Product Quality Potential for batch-to-batch variability.Steady-state operation leads to higher consistency and purity. pharmasalmanac.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and related analogs?

  • Methodology : RhIII-catalyzed annulation of N-methoxyamides and nitriles has been successfully applied to synthesize structurally related thieno[2,3-c]pyridin-7(6H)-ones (e.g., 6-Methoxy-4-phenethylthieno[2,3-c]pyridin-7(6H)-one, 61% yield). This method involves nitrile substrates and N-methoxyamides, followed by purification via silica gel chromatography .
  • Key Data :

CompoundYield (%)Purity Method
Thieno[2,3-c]pyridin-7-one (3q)61Silica chromatography

Q. How is structural characterization performed for pyrrolo[2,3-c]pyridine derivatives?

  • Methodology : Nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and melting point analysis are standard. For example, 1-Methoxy-3-methyl-5-phenethylpyridin-2(1H)-one was confirmed via ¹H NMR (δ 7.25–7.15 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. What analytical methods ensure purity of pyrrolo[2,3-c]pyridine derivatives?

  • Methodology : High-performance liquid chromatography (HPLC) and spectrophotometric methods are validated for purity evaluation. For instance, 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine was assessed using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What is the role of this compound in targeting BET proteins?

  • Mechanistic Insight : This compound and its pyrazolo analogs act as BET protein inhibitors by disrupting bromodomain interactions with acetylated histones, critical in transcriptional regulation. Patent data highlight its potential in oncology and inflammatory diseases .
  • Experimental Design : Competitive binding assays (e.g., AlphaScreen) using recombinant BET bromodomains and acetylated histone peptides are used to measure IC₅₀ values .

Q. How are pyrrolo[2,3-c]pyridine derivatives evaluated for kinase inhibition (e.g., MK2)?

  • Pharmacological Testing :

  • In vitro models : LPS-challenged lung models assess anti-inflammatory efficacy (e.g., MK2684 reduced cytokine production by >50% at 1 µM) .
  • Assays : cGMP ELISA, VASP phosphorylation (Western blot), and functional assays (MTT proliferation, Transwell® migration) .

Q. What contradictions exist in the pharmacological activity of pyrrolo[2,3-c]pyridine derivatives?

  • Data Conflict : While MK2684 showed potent MK2 inhibition (IC₅₀ < 10 nM) in asthma models, sGC-stimulating derivatives (e.g., DPK-399) exhibited variable cGMP elevation (± NO donor SNP) in VSMC lines, suggesting context-dependent efficacy .
  • Resolution : Dose-response studies and pathway-specific inhibitors (e.g., ODQ for sGC oxidation) clarify mechanisms .

Q. How are structure-activity relationships (SAR) optimized for pyrrolo[2,3-c]pyridine derivatives?

  • SAR Strategy :

  • Core modifications : Iodo substitution at position 4 enhances BET binding affinity vs. chloro analogs .
  • Side chains : Phenethyl groups improve solubility and target engagement (e.g., 3q vs. 3o in RhIII-catalyzed synthesis) .
    • Data Table :
DerivativeSubstitutionActivity (IC₅₀)
4-IodoBET inhibition12 nM
4-ChloroBET inhibition85 nM

Methodological Notes

  • Synthesis : Prioritize RhIII-catalyzed routes for scalability (e.g., Biotage® microwave reactors achieve 68% yield in 3a synthesis) .
  • Pharmacology : Combine functional assays (MTT, migration) with phospho-specific Western blots (ERK1/2, src) to capture multimodal effects .
  • Analytical QC : Use orthogonal methods (HPLC + NMR) to confirm purity, especially for iodinated analogs prone to decomposition .

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